molecular formula C7H13NO2 B2417083 6-Hydroxy-1-methylazepan-2-one CAS No. 2344677-60-5

6-Hydroxy-1-methylazepan-2-one

Cat. No.: B2417083
CAS No.: 2344677-60-5
M. Wt: 143.186
InChI Key: ZFIJGIQKAAFKEQ-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methylazepan-2-one is a cyclic lactam compound that belongs to the class of azepanones. It has the molecular formula C7H13NO2 and a molecular weight of 143.186 g/mol. This compound is characterized by a seven-membered ring structure with a hydroxyl group and a methyl group attached to the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-hydroxyhexanoic acid with methylamine, followed by cyclization to form the azepanone ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the lactam ring can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of 6-oxo-1-methylazepan-2-one.

    Reduction: Formation of 6-amino-1-methylazepan-2-one.

    Substitution: Formation of various substituted azepanones depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-1-methylazepan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a selective inhibitor of butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission and improve cognitive function in conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

6-Hydroxy-1-methylazepan-2-one can be compared with other azepanone derivatives, such as:

    6-Hydroxy-1,4-diazepan-2-one: Another cyclic lactam with similar structural features but containing an additional nitrogen atom in the ring.

    1-Methylazepan-2-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    6-Amino-1-methylazepan-2-one: Formed by the reduction of the carbonyl group in this compound, exhibiting distinct properties.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological behavior.

Properties

IUPAC Name

6-hydroxy-1-methylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-6(9)3-2-4-7(8)10/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIJGIQKAAFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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